molecular formula C17H19ClN2O B1406602 [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride CAS No. 1982608-63-8

[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride

Cat. No. B1406602
CAS RN: 1982608-63-8
M. Wt: 302.8 g/mol
InChI Key: WLRJMTPTEGFJNO-UHFFFAOYSA-N
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Description

“[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride” is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol . It is used in various chemical reactions and can be procured for bulk manufacturing and sourcing .


Synthesis Analysis

The synthesis of benzoxazoles, such as “[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride”, often involves the reaction of 2-aminophenols with other compounds. For example, a method using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium has been reported . Another approach involves a sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .


Molecular Structure Analysis

The molecular structure of “[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride” consists of a benzoxazole ring attached to a benzyl group with an isopropyl substituent. The InChI string representation of the molecule is InChI=1S/C17H18N2O.ClH/c1-11(2)14-7-8-16-15(9-14)19-17(20-16)13-5-3-12(10-18)4-6-13;/h3-9,11H,10,18H2,1-2H3;1H.

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives: , including [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride, have been studied for their antimicrobial properties . They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . This compound could serve as a starting point for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Potential

These compounds have also been evaluated for their anticancer activities , particularly against human colorectal carcinoma (HCT116) cancer cell lines . The benzoxazole core can be modified to target various metabolic pathways and cellular processes involved in cancer pathology, making it a valuable scaffold in anticancer drug design .

Anti-Inflammatory Applications

Benzoxazole derivatives exhibit anti-inflammatory effects, which are crucial in the treatment of chronic inflammatory diseases . The compound’s ability to modulate inflammatory pathways can be harnessed to develop new anti-inflammatory drugs.

Antihistamine Effects

The benzoxazole structure has been associated with antihistamine properties, which are important in the treatment of allergic reactions . Research into this application could lead to the development of novel antihistamine medications with improved efficacy and safety profiles.

Antiparkinson Activity

Research has indicated that benzoxazole derivatives may have therapeutic applications in Parkinson’s disease . These compounds can potentially be optimized to enhance their efficacy in treating the symptoms of Parkinson’s or even slowing the progression of the disease.

Hepatitis C Virus Inhibition

The benzoxazole moiety is known to inhibit the Hepatitis C virus , representing a promising avenue for the development of new antiviral drugs . Given the chronic nature of Hepatitis C and the need for better treatments, this application has significant clinical relevance.

properties

IUPAC Name

[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-11(2)14-7-8-16-15(9-14)19-17(20-16)13-5-3-12(10-18)4-6-13;/h3-9,11H,10,18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRJMTPTEGFJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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